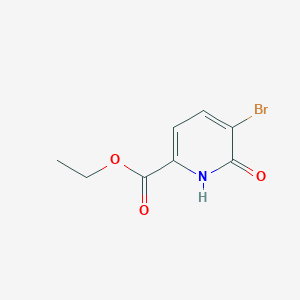![molecular formula C10H10F3N3OS B2510025 N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide CAS No. 866153-82-4](/img/structure/B2510025.png)
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of “N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide”, related compounds such as “2-Fluoro-3-trifluoromethylbenzoyl Chloride” have been used as building blocks for the synthesis of more complex pharmaceutical and biologically active compounds . A Pd-catalyzed coupling reaction has been mentioned in the synthesis of a related compound .Scientific Research Applications
Synthesis and Antioxidant Activity
N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide has been synthesized and evaluated for its antioxidant activities. The synthesized compounds demonstrated excellent to good antioxidant activity using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).
Facile Synthesis of Thiadiazoles
A novel and efficient synthesis method for 5-unsubstituted-1,3,4-thiadiazole-2-amine derivatives was reported, utilizing 2-(hydrazinecarbothioyl)-N-substituted hydrazinecarbothioamides. The structures of these compounds were confirmed using spectroscopic methods and X-ray crystallography (Alaa A. Hassan et al., 2015).
Synthesis of Tris- and Bis(1,3,4-thiadiazol-2-amine) Derivatives
The paper discusses the synthesis of hydrazine, carbothioamide derivatives, and their importance as monomers for the synthesis of various dendrimers (A. Darehkordi & Somayeh Ghazi, 2013).
Biological and Pharmacological Applications
Anticonvulsant Activity
N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were synthesized, evaluated for anticonvulsant activity, and found to show promising results. The compounds exhibited good binding properties with epilepsy molecular targets and were found to elevate γ-aminobutyric acid (GABA) levels in the rat brain, suggesting a potential anticonvulsant approach (Laxmi Tripathi & Praveen Kumar, 2013).
Antitumor Properties and DNA Interaction
Copper(II)/nickel(II) complexes synthesized from N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide showed potential for DNA interaction and cleavage, as well as significant antitumor activity against lung cancer cell lines, indicating their potential use in chemotherapy (M. Muralisankar et al., 2016).
Coordination Compounds as Cancer Cell Inhibitors
Coordination compounds of copper and nickel with hydrazinecarbothioamides were found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells, showing potential as anticancer agents (E. Pakhontsu et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzanilides, have been found to interact with various biological targets .
Mode of Action
It is known that benzanilides, a class of compounds to which this compound belongs, contain an anilide group in which the carboxamide group is substituted with a benzene ring . This structure may allow the compound to interact with its targets in a specific manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit cytotoxic activities, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities, suggesting that they may induce cell death or inhibit cell growth .
properties
IUPAC Name |
1-methyl-3-[[3-(trifluoromethyl)benzoyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3OS/c1-14-9(18)16-15-8(17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCFKUVIBIYVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2509945.png)



![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2509958.png)



![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2509964.png)
![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)